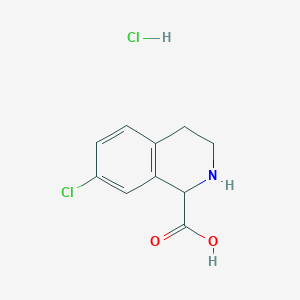

7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2.ClH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRPHSKGUKKGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Protection of the Amine Group by Benzylation

- Starting from 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, the amine is protected by reaction with benzyl bromide in the presence of an organic solvent (e.g., DMF) and a base such as potassium carbonate.

- The reaction is typically performed at low temperature (0 °C) to control reactivity and selectivity.

- After completion (monitored by TLC), the product 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline is isolated by extraction, acid-base workup, and solvent removal.

- Yields are generally high (~85-90%), and the product is obtained as a brown-yellow oil or solid.

Step 2: Carboxylation via Lithiation and Carbon Dioxide Quenching

- The benzyl-protected intermediate undergoes lithiation using butyl lithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) in tetrahydrofuran (THF).

- The lithiated intermediate is then quenched with carbon dioxide to introduce the carboxyl group at the 1-position.

- The resulting 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is isolated as its hydrochloride salt after acidification, filtration, and drying.

- This step is critical for regioselective carboxylation and typically yields the carboxylic acid intermediate in good yield (80-90%).

Step 3: Debenzylation by Catalytic Hydrogenation

- The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under mild acidic conditions (e.g., 12N HCl) in solvents such as methanol or ethanol.

- Hydrogen pressure and temperature are carefully controlled (e.g., 1-4 atm, 50-65 °C) to ensure complete debenzylation without affecting the carboxylic acid functionality.

- After hydrogenation, the catalyst is filtered off, and the product is concentrated and recrystallized from water to yield the pure 7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.

- Typical yields for this step range from 85% to 91%, with high purity confirmed by HPLC (>99%) and low impurity levels (<0.2%).

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 1. Benzylation | Benzyl bromide, K2CO3 | DMF | 0 °C, 20 h | 86 | Not specified | Controlled low temperature reaction |

| 2. Lithiation & Carboxylation | Butyl lithium, TMEDA, CO2 | THF | Controlled temp. | 80-90 | Not specified | Regioselective carboxylation |

| 3. Catalytic Hydrogenation | Pd/C, 12N HCl, H2 pressure (1-4 atm) | MeOH or EtOH | 50-65 °C, 16-20 h | 85-91 | >99% | Acidic hydrogenation, high purity |

Research Findings and Notes

- The protection-deprotection strategy using benzyl groups is advantageous for stabilizing intermediates and improving overall yield and purity.

- Use of TMEDA enhances lithiation efficiency and regioselectivity during carboxylation.

- The hydrogenation step requires careful control of pressure and temperature to avoid over-reduction or decomposition.

- The final hydrochloride salt form improves stability and crystallinity for isolation.

- This method is scalable and suitable for industrial production due to relatively mild conditions, high yields, and minimal solid waste generation.

Additional Considerations

- Alternative protecting groups or direct carboxylation methods may be explored but often reduce selectivity or yield.

- Variations in solvent choice during hydrogenation (methanol vs. ethanol) can influence reaction rate and product isolation.

- Analytical techniques such as ^1H NMR, HPLC, and TLC are essential for monitoring each step and ensuring product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Properties

Research indicates that isoquinoline derivatives exhibit significant antidepressant activity. Studies have shown that 7-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for developing new antidepressant therapies that may offer fewer side effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors).

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in treating conditions such as Alzheimer's and Parkinson's diseases.

Analgesic Activity

Studies have also highlighted the analgesic potential of this compound. Its ability to inhibit pain pathways suggests that it could be developed into a new class of analgesics, particularly for chronic pain management.

Pharmacology

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy that warrants further exploration for potential use in treating infections.

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Continued research could reveal its potential as an adjunct therapy in oncology.

Material Science

Synthesis of Novel Materials

In material science, the compound is being explored as a building block for synthesizing novel polymers and materials with unique properties. Its chemical structure allows for modifications that can enhance material characteristics such as conductivity or mechanical strength.

Nanotechnology Applications

The integration of this compound into nanomaterials has been investigated for applications in drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Neuroprotective Effects of Isoquinoline Derivatives | To evaluate the neuroprotective effects on neuronal cell lines | Demonstrated reduced apoptosis and oxidative stress in treated cells. |

| Antimicrobial Activity of Isoquinoline Compounds | To assess the efficacy against bacterial strains | Showed significant inhibition of growth in multiple strains including E. coli and S. aureus. |

| Antidepressant-like Effects in Animal Models | To investigate behavioral changes in rodent models | Resulted in decreased depressive-like behaviors compared to control groups. |

Wirkmechanismus

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Analysis :

- 5,7-Dichloro derivative : The dual chlorine substituents increase electron-withdrawing effects, enhancing interactions with electron-rich biological targets like ATP-binding pockets .

- 6-Chloro derivative : Positional isomerism at the 6-position may reduce steric hindrance compared to the 7-chloro analog, improving metabolic stability .

Alkoxy and Trifluoromethyl Derivatives

Analysis :

- Diethoxy derivative : Ethoxy groups donate electrons, increasing solubility and reducing cytotoxicity. This derivative is often used as a synthetic intermediate for ester prodrugs .

- Trifluoromethyl derivative : The CF₃ group enhances metabolic resistance and lipophilicity, making it suitable for neuroactive compounds .

Methyl and Fluoro Derivatives

Biologische Aktivität

7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (CAS Number: 1260637-91-9) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 248.1084 g/mol

- Melting Point : 214-217 °C

- Density : 1.162 g/cm³

Antimicrobial Activity

Research indicates that THIQ derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 7-chloro-THIQ have been shown to inhibit the growth of various pathogenic bacteria and fungi. A study highlighted the effectiveness of 1,2,3,4-tetrahydroisoquinoline derivatives against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Neuroprotective Effects

7-Chloro-THIQ analogs have been investigated for their neuroprotective properties. They have demonstrated the ability to modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cystic Fibrosis Treatment

A notable study explored the use of THIQ derivatives to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. The findings indicated that certain THIQ compounds could significantly improve chloride transport functionality, suggesting a novel therapeutic approach for cystic fibrosis .

Structure-Activity Relationship (SAR)

The biological activity of 7-chloro-THIQ is influenced by its structural components. Modifications to the tetrahydroisoquinoline scaffold can enhance potency and selectivity against specific biological targets. For instance:

- Chloro Substitution : The presence of a chlorine atom at the 7-position is crucial for biological activity, as it enhances lipophilicity and receptor binding affinity.

- Carboxylic Acid Functionality : The carboxylic acid group plays a vital role in solubility and interaction with biological macromolecules.

Case Study 1: Antimicrobial Efficacy

A series of experiments demonstrated that derivatives of 7-chloro-THIQ exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7-Chloro-THIQ | <10 | High |

| Standard Antibiotic | >50 | Low |

Case Study 2: Neuroprotective Mechanism

In vitro studies using neuronal cell lines showed that 7-chloro-THIQ reduced cell death induced by oxidative stress. The compound increased the expression of antioxidant enzymes and decreased levels of reactive oxygen species (ROS), indicating its protective mechanism against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted phenethylamine precursors or through nucleophilic substitution reactions. For example, chloro-substituted intermediates (e.g., 7-chloro-tetrahydroisoquinoline derivatives) are often prepared using Pictet-Spengler cyclization under acidic conditions. Reaction efficiency can be optimized by controlling temperature (e.g., reflux in ethanol/HCl) and stoichiometric ratios of reagents. Protecting groups for the carboxylic acid moiety (e.g., tert-butyl esters) may improve yield during cyclization steps .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tetrahydroisoquinoline scaffold and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per typical standards) and monitor reaction progress .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., as demonstrated for structurally related (4R)-4-(Biphenyl-4-yl)-7-chloro-tetrahydroquinoline) .

Q. What are the optimal storage conditions to maintain the compound's stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the carboxylic acid and hydrochloride moieties. Avoid prolonged exposure to moisture or light, as degradation products may form (e.g., free base or decarboxylated derivatives) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Disposal : Follow hazardous waste protocols for halogenated compounds (e.g., incineration with scrubbing for HCl emissions) .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in synthesized batches of this compound?

- Methodological Answer :

- Impurity Profiling : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) coupled with reference standards (e.g., EP/Pharmaceutical-grade impurities listed in ).

- LC-MS/MS : Detect trace impurities (e.g., deschloro byproducts or oxidized derivatives) with high sensitivity.

- Example Table of Common Impurities :

| Impurity Name | CAS Number | Detection Method |

|---|---|---|

| Desfluoroenrofloxacin HCl | n/a | HPLC-UV |

| Ciprofloxacin HCl monohydrate | 86393-32-0 | LC-MS |

Q. What methodologies are employed to resolve stereochemical uncertainties in the tetrahydroisoquinoline core?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Definitive determination of absolute configuration (e.g., (4R)-stereochemistry confirmed for a related compound) .

- Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- NOESY NMR : Identify spatial proximity of protons to infer ring conformation.

Q. How can computational modeling predict the pharmacological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to target receptors (e.g., opioid or adrenergic receptors) using software like AutoDock Vina.

- QSAR Analysis : Correlate structural features (e.g., chloro-substitution) with activity using analogs (e.g., 1-(4-chlorophenyl)-6,7-dimethoxy-tetrahydroisoquinoline) .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be addressed during structural elucidation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.